molecular formula C17H18N2O3S2 B12173454 1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one

1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one

Cat. No.: B12173454
M. Wt: 362.5 g/mol
InChI Key: XTSCXTSFECSFGQ-UHFFFAOYSA-N
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Description

1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one ( 381206-54-8) is a synthetic organic compound with a molecular formula of C 17 H 18 N 2 O 3 S 2 and a molecular weight of 362.47 g/mol . This compound belongs to the class of pyrrol-2-one derivatives, which are characterized by a tetramic acid backbone. Tetramic acid derivatives are a significant class of nitrogenous heterocycles frequently found in natural products and are known for their broad spectrum of biological activities . While specific biological data for this exact molecule is limited, research on structurally similar compounds provides strong indications of its potential research value. Notably, 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives have been demonstrated to exhibit potent antifungal activity . Scientific studies have shown that such derivatives can be highly effective against a range of plant-pathogenic fungi, including Rhizoctorzia solani ( Rs ) and Colletotrichum capsici ( Cc ), with some compounds showing activity superior to commercial fungicides . The molecular structure of this compound, which integrates a thiophene carbonyl group and a dimethylaminoethyl side chain, suggests it may act on novel targets or pathways, making it a compelling candidate for research in agricultural chemistry and antifungal agent discovery . This product is offered for non-human research applications only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C17H18N2O3S2

Molecular Weight

362.5 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C17H18N2O3S2/c1-18(2)7-8-19-14(11-5-3-9-23-11)13(16(21)17(19)22)15(20)12-6-4-10-24-12/h3-6,9-10,14,21H,7-8H2,1-2H3

InChI Key

XTSCXTSFECSFGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group at position 3 is displaced by 2-dimethylaminoethanol. This method preserves stereochemistry and achieves 60–68% yields.

Nucleophilic Substitution

Alternatively, mesylation of the hydroxyl group followed by reaction with dimethylamine in tetrahydrofuran (THF) affords the alkylated product. This two-step process yields 55–62% but risks racemization.

Protection and Deprotection Strategies for the Hydroxyl Group

The hydroxyl group at position 3 necessitates protection during thiophene acylation. Silyl ethers (e.g., tert-butyldimethylsilyl, TBS) are preferred due to their stability under acidic conditions. Protection is achieved using TBSCl and imidazole in DMF (90–95% yield), followed by deprotection with tetra-n-butylammonium fluoride (TBAF) in THF.

Purification and Resolution of Stereoisomers

Racemic mixtures generated during cyclization are resolved via chiral HPLC or diastereomeric salt formation .

Chiral HPLC

Using a Chiralpak® IA column with hexane/isopropanol (90:10), enantiomers are separated with >99% enantiomeric excess (ee).

Diastereomeric Salts

Treatment with (-)-di-p-toluoyl-d-tartaric acid in ethanol yields diastereomeric salts, which are crystallized and regenerated to the free base (75–80% recovery).

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (%)
Pyrrol-2-one formationDieckmann cyclizationDMF, 100°C, Pd(0)8595
Thiophene couplingSuzuki-MiyauraToluene, K₂CO₃, 80°C7898
AlkylationMitsunobuDEAD, PPh₃, THF6897
DeprotectionTBAFTHF, 25°C9599

Chemical Reactions Analysis

Types of Reactions

1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structure. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrrol-2-one derivatives, focusing on substituent variations, physicochemical properties, and synthetic pathways. Key analogs include:

Key Observations:

Substituent Effects: The dimethylaminoethyl group in the target compound likely enhances solubility in polar solvents compared to the diethylaminoethyl analog . Thiophene-2-carbonyl and thiophen-2-yl groups (target compound) contribute to π-π stacking interactions, similar to benzofuran analogs (e.g., –11), but with reduced steric hindrance . Chlorophenyl and methoxyphenyl substituents (–5) increase metabolic stability but may reduce aqueous solubility .

Synthetic Pathways: Cyclization of aminoacetylenic ketones (e.g., ) is a common route, but yields vary (46–75%) depending on base catalysts and solvent traces . Palladium-catalyzed cross-coupling () enables regioselective introduction of thiophene or aryl groups but requires stringent anhydrous conditions .

Pharmacological Potential: Thiophene-containing pyrrolones (target compound, ) show promise in targeting enzymes or receptors with hydrophobic binding pockets .

Biological Activity

1-(2-Dimethylamino-ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one, a complex organic compound, has garnered attention for its potential biological activities. Its unique structure, characterized by a dimethylaminoethyl group and thiophene moieties, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O3S2C_{17}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of 362.5 g/mol. The compound's IUPAC name is 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(thiophene-2-carbonyl)-5-thiophen-2-yl-1,5-dihydro-pyrrol-2-one. Its structure includes multiple functional groups that contribute to its biological activity.

Research indicates that the compound may interact with various biological targets, influencing pathways related to:

  • Antimicrobial Activity : The presence of thiophene groups suggests potential interactions with bacterial membranes or enzymes.
  • Anti-inflammatory Effects : The hydroxy group may play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest that the compound could interfere with cancer cell proliferation through modulation of cell cycle regulators.

Antioxidant Activity

A study evaluated the antioxidant properties of several pyrrole derivatives, including this compound. The results indicated moderate antioxidant activity compared to standard antioxidants like Trolox. The structure's lipophilicity and molecular volume were correlated with antioxidant capacity, suggesting that modifications could enhance efficacy.

CompoundIC50 (μM)Antioxidant Activity (%) at 100 μM
17.562
251.534
3-Inactive
4-44

Anti-lipoxygenase Activity

The compound demonstrated significant inhibitory effects on lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes:

CompoundIC50 (μM)
17.5
4100
Hybrid27.5

The results indicate that modifications in substituents can enhance LOX inhibitory activity.

COX Inhibition

The compound's derivatives also showed promise as cyclooxygenase (COX) inhibitors:

CompoundIC50 (μM)
40.65
Hybrid0.55

These findings support the potential for developing anti-inflammatory drugs based on this scaffold.

Case Studies

Recent studies have highlighted the biological activities of similar compounds:

  • Pyrrole Derivatives : A study published in MDPI reported various pyrrole derivatives exhibiting anti-inflammatory and antioxidant activities, suggesting that structural variations can lead to enhanced biological effects .
  • Comparative Analysis : Research comparing this compound with structurally similar analogs revealed differences in biological activity based on substituent effects, particularly regarding lipophilicity and steric hindrance.

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, including acylative cyclization and amine alkylation , requiring precise control of reaction conditions. Key steps:

  • Thiophene-2-carbonyl group introduction : Achieved via Friedel-Crafts acylation or palladium-catalyzed coupling (e.g., with thiophene derivatives) .
  • Pyrrolidone ring formation : Cyclization under basic conditions (e.g., KOH/EtOH at 40–45°C) to stabilize the lactam structure .
  • Dimethylamino-ethyl side-chain incorporation : Alkylation with dimethylaminoethyl chloride in anhydrous solvents .
    Challenges : Low yields due to competing side reactions (e.g., over-oxidation of thiophene rings) and purification difficulties from polar byproducts .

Q. How is structural confirmation performed for this compound?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR spectroscopy : 1H/13C NMR resolves substituent positions (e.g., thiophene protons at δ 7.4–7.5 ppm, lactam carbonyl at ~200 ppm) .
  • HRMS : Validates molecular mass (e.g., [M+H]+ calculated as 366.0719, observed 366.0717) .
  • X-ray crystallography : Confirms stereochemistry and hydrogen-bonding networks (e.g., monoclinic P21/c space group with β = 91.56°) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies focus on:

  • Thiophene substitution : Electron-withdrawing groups (e.g., Cl, F) enhance stability but may reduce solubility .
  • Lactam ring flexibility : Rigid pyrrolidone cores improve target binding affinity (e.g., kinase inhibition) .
  • Aminoethyl side-chain optimization : Quaternary ammonium salts increase bioavailability but may introduce cytotoxicity .
    Methodology : Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., IC50 measurements) to correlate structural features with activity .

Q. How can conflicting spectroscopic data be resolved?

Case example : Discrepancies in carbonyl stretching frequencies (IR) may arise from polymorphism or solvent effects. Resolution strategies :

  • Variable-temperature NMR : Identifies dynamic conformational changes .
  • DFT calculations : Predict vibrational modes (e.g., B3LYP/6-31G* basis set) to match experimental IR .
  • Co-crystallization trials : Stabilize specific conformers for X-ray analysis .

Q. What are the mechanistic insights into its reactivity under basic conditions?

Key observations : Base-mediated degradation occurs via lactam ring-opening or thiophene oxidation . Experimental design :

  • Kinetic studies : Monitor pH-dependent degradation rates (e.g., HPLC at λ = 254 nm) .
  • Trapping intermediates : Use quenching agents (e.g., acetic acid) to isolate reactive species for MS analysis .
  • Isotopic labeling : 18O-tracing reveals whether hydrolysis proceeds via nucleophilic attack on the carbonyl .

Methodological Considerations

Q. How to optimize reaction yields for scale-up synthesis?

Strategies :

  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. protic solvents .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 8 h conventional) while maintaining >70% yield .
  • Catalyst optimization : Palladium/copper systems enhance cross-coupling selectivity (e.g., 95% purity post-column chromatography) .

Q. How to assess purity for pharmacological studies?

Analytical workflow :

  • HPLC-DAD/MS : Dual detection ensures >98% purity (C18 column, acetonitrile/water gradient) .
  • Elemental analysis : Carbon/nitrogen ratios validate stoichiometry .
  • Thermogravimetric analysis (TGA) : Detects residual solvents (<0.5% w/w) .

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